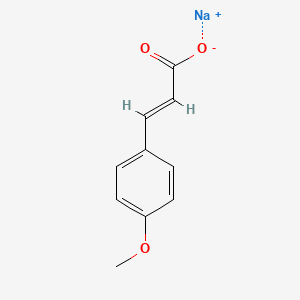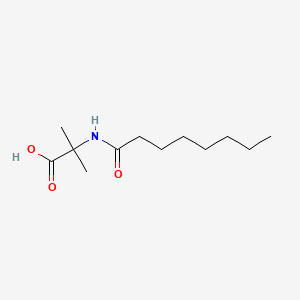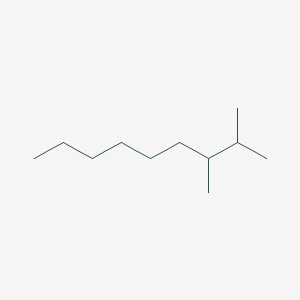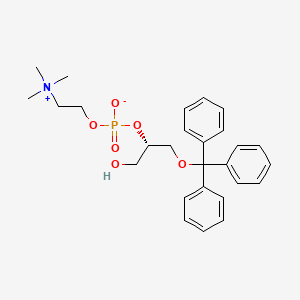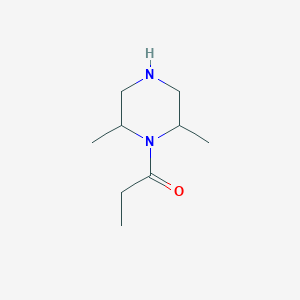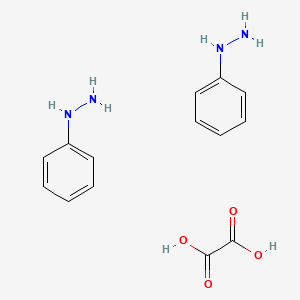
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the reaction of 2,4-dichlorophenol with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and heating the reaction mixture to a temperature of around 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one can undergo various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and antibacterial agent due to its ability to interact with biological targets.
Materials Science: Benzoxazine derivatives are used in the development of high-performance polymers and resins, which have applications in coatings, adhesives, and composites.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one include:
- 4-Hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
- 6-Bromo-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine-2-one
- 2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Uniqueness
What sets this compound apart from its similar compounds is the presence of two chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. These chlorine atoms can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
23611-67-8 |
|---|---|
Molekularformel |
C8H3Cl2NO2S |
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
6,8-dichloro-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-3-1-4-6(5(10)2-3)13-8(14)11-7(4)12/h1-2H,(H,11,12,14) |
InChI-Schlüssel |
GJOVPZHWOJPTGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)NC(=S)O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)


